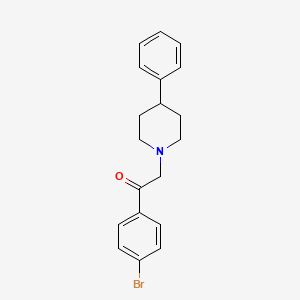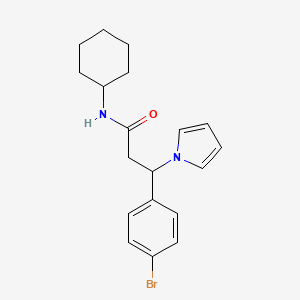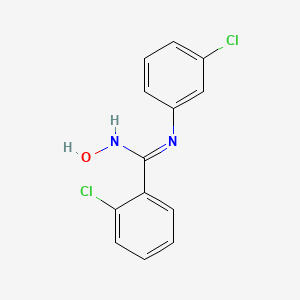
1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone
Descripción general
Descripción
1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone (BPPE) is a synthetic compound that has been studied for its potential applications in scientific research. BPPE is a member of the piperidine family of compounds, which are commonly used in the synthesis of pharmaceuticals and other compounds. BPPE has been studied for its potential use in the synthesis of drugs and other compounds, as well as its possible mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone has been studied for its potential use in the synthesis of drugs and other compounds. This compound has been used as a starting material in the synthesis of various drugs, such as the anti-inflammatory drug celecoxib and the anticonvulsant pregabalin. This compound has also been used in the synthesis of other compounds, such as the antifungal agent fluconazole and the antimalarial drug artemisinin.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are involved in a variety of physiological processes, including inflammation, pain, and fever. By inhibiting the production of prostaglandins, this compound may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound has anti-inflammatory and analgesic effects. This compound has also been shown to reduce the production of the pro-inflammatory cytokines TNF-α and IL-6. In addition, this compound has been shown to have anti-nociceptive effects, meaning that it can reduce pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and is available commercially. In addition, this compound has been shown to be stable under a variety of conditions, making it well-suited for use in laboratory experiments. However, this compound is a relatively new compound, and its safety profile is not yet fully understood. As such, caution should be exercised when using this compound in laboratory experiments.
Direcciones Futuras
The potential of 1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone for use in scientific research is still being explored. Future research should focus on further elucidating the mechanism of action of this compound, as well as its biochemical and physiological effects. In addition, further research should be conducted to assess the safety profile of this compound, as well as its potential for use in the synthesis of drugs and other compounds. Finally, further research should be conducted to explore the potential of this compound for use in other areas of scientific research, such as drug delivery, diagnostics, and imaging.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-(4-phenylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO/c20-18-8-6-17(7-9-18)19(22)14-21-12-10-16(11-13-21)15-4-2-1-3-5-15/h1-9,16H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMRNZKDUWWMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216954 | |
| Record name | 1-(4-Bromophenyl)-2-(4-phenyl-1-piperidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866150-85-8 | |
| Record name | 1-(4-Bromophenyl)-2-(4-phenyl-1-piperidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866150-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-2-(4-phenyl-1-piperidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Chloro-5-thiazolyl)methylthio]benzoic acid](/img/structure/B3038486.png)
![{4-[(4-Allyl-2-methoxyphenoxy)methyl]phenyl}methanamine](/img/structure/B3038487.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038488.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038491.png)

![3-{3-[4-(Bromomethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B3038497.png)


![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-4-[2-(4-methoxyphenyl)-2-oxoethoxy]-2(5H)-furanone](/img/structure/B3038501.png)
![2-Cyclopropyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B3038502.png)

![(NZ)-N-[3,4-dihydro-2H-quinolin-1-yl-(3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B3038505.png)
![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B3038506.png)